3-Bromo-5-ethoxyaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-ethoxyaniline hydrochloride: is a chemical compound with the molecular formula C8H11BrClNO and a molecular weight of 252.5 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethoxyaniline hydrochloride typically involves the bromination of 5-ethoxyaniline followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes under controlled conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-ethoxyaniline hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .
Vergleich Mit ähnlichen Verbindungen
3-Bromoaniline: Similar structure but lacks the ethoxy group.
5-Ethoxyaniline: Similar structure but lacks the bromine atom.
3-Bromo-4-ethoxyaniline: Similar structure with different substitution pattern.
Uniqueness: 3-Bromo-5-ethoxyaniline hydrochloride is unique due to the presence of both the bromine atom and the ethoxy group, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H11BrClNO |
---|---|
Molekulargewicht |
252.53 g/mol |
IUPAC-Name |
3-bromo-5-ethoxyaniline;hydrochloride |
InChI |
InChI=1S/C8H10BrNO.ClH/c1-2-11-8-4-6(9)3-7(10)5-8;/h3-5H,2,10H2,1H3;1H |
InChI-Schlüssel |
MJMHGSLUVMNXDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=CC(=C1)N)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.